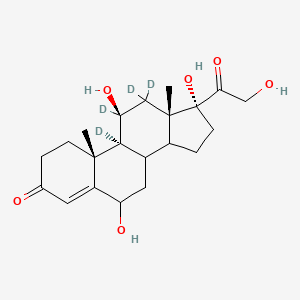

6b-Hydroxycortisol

Description

6β-Hydroxycortisol (6β-OHF) is a hydroxylated metabolite of cortisol, primarily formed via CYP3A4-mediated oxidation in the liver, kidney, placenta, and adrenal glands . It is excreted in urine and has been investigated as an endogenous biomarker for CYP3A activity due to its metabolic linkage to this enzyme . Structurally, it differs from cortisol by the addition of a hydroxyl group at the 6β position (molecular formula: C₂₁H₃₀O₆; molecular weight: 378.459) . Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to quantify 6β-OHF in plasma and urine, addressing challenges posed by its low endogenous concentrations .

Studies report high interindividual variability in its excretion, attributed to differences in CYP3A4 expression and cortisol’s diurnal rhythm . The 6β-OHF/cortisol ratio is often suggested to mitigate intraindividual variability, though conflicting evidence exists regarding its correlation with CYP3A activity measured via midazolam clearance .

Properties

Molecular Formula |

C21H30O6 |

|---|---|

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(9S,10R,11S,13S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H30O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h7,12-13,15-16,18,22,24-25,27H,3-6,8-10H2,1-2H3/t12?,13?,15?,16-,18+,19-,20-,21-/m0/s1/i9D2,16D,18D |

InChI Key |

GNFTWPCIRXSCQF-HEEUUJINSA-N |

Isomeric SMILES |

[2H][C@]12C(CC(C3=CC(=O)CC[C@@]31C)O)C4CC[C@@]([C@]4(C([C@]2([2H])O)([2H])[2H])C)(C(=O)CO)O |

Canonical SMILES |

CC12CCC(=O)C=C1C(CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O |

Origin of Product |

United States |

Preparation Methods

The preparation of 6b-Hydroxycortisol involves several synthetic routes and reaction conditions. One common method includes the reaction of cortisone with hydrogen chloride and acetyl chloride, followed by oxidation under alkaline conditions . This multi-step synthesis is complex and requires precise control of reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Primary Metabolic Pathway: CYP3A4-Mediated 6β-Hydroxylation

The primary chemical reaction of 6β-hydroxycortisol is its formation from cortisol via CYP3A4-mediated 6β-hydroxylation . This reaction occurs in human liver microsomes (HLMs) and is the rate-limiting step in cortisol clearance .

Key Findings:

-

Enzyme Specificity : Recombinant CYP3A4 supersomes catalyzed 99% of cortisol 6β-hydroxylation, with minor contributions from CYP2B6 (<1%) .

-

Kinetic Parameters :

-

Inhibition Studies : Itraconazole, a potent CYP3A4 inhibitor, reduced 6β-hydroxylation of cortisol and cortisone in HLMs with values of 3.1 nM and 3.4 nM, respectively .

Interconversion with Cortisone Metabolites

6β-Hydroxycortisol undergoes reversible interconversion with 6β-hydroxycortisone via 11β-hydroxysteroid dehydrogenase (11β-HSD) . This equilibrium complicates isolated measurements of either metabolite, necessitating combined analysis .

Reaction Dynamics:

-

In HLMs : Cortisol ↔ Cortisone and 6β-hydroxycortisol ↔ 6β-hydroxycortisone .

-

In Vivo : Net conversion of 6β-hydroxycortisone to 6β-hydroxycortisol occurs due to tissue-specific 11β-HSD activity .

Enzymatic Inhibition and Drug Interactions

CYP3A4 inhibitors reduce 6β-hydroxycortisol formation, making it a biomarker for CYP3A4 activity.

In Vivo Inhibition by Itraconazole:

| Itraconazole Dose | % Decrease in Combined | Maximum Inhibition (%) |

|---|---|---|

| 200 mg | 40–49 | 59 |

| 400 mg | 34–41 | 59 |

| : Formation clearance of 6β-hydroxycortisol + 6β-hydroxycortisone . |

-

Mechanism : Circulating itraconazole metabolites enhance inhibitory potency in vivo () compared to in vitro .

-

Fraction Metabolized (fmf_mfm) : CYP3A4 contributes ~60% to cortisol and cortisone 6β-hydroxylation in vivo .

In Vitro vs. In Vivo Reaction Dynamics

Discrepancies exist between in vitro and in vivo reaction parameters due to systemic factors like enzyme distribution and inhibitor metabolism.

Critical Observations:

-

In Vitro : CYP3A4 accounts for >90% of 6β-hydroxylation in HLMs .

-

In Vivo : Maximum achievable inhibition is 59%, reflecting partial and compensatory pathways .

Role of Minor Enzymes

While CYP3A4 dominates, minor contributions from CYP2B6 (cortisol) and CYP2D6 (cortisone) were observed in recombinant systems, though their hepatic contribution is negligible (<1%) .

Analytical Methods for Reaction Monitoring

Chromatographic techniques quantify 6β-hydroxycortisol in biological matrices:

Pathophysiological Implications

Scientific Research Applications

Scientific Research Applications

CYP3A Phenotyping: The plasma 6β-hydroxycortisol to cortisol concentration ratio (6β-OHF/F) serves as a minimally invasive method for CYP3A phenotyping .

Personalized Medicine: Assessing CYP3A activity through the 6β-OHF/F ratio can help identify patients with extremely low CYP3A activity before treatment, allowing for optimization of the initial drug dose and reducing the risk of severe adverse reactions .

Monitoring CYP3A Activity: The 6β-OHF/F ratio closely relates to the 6β-hydroxylation clearance of endogenous cortisol (CLm(6β)), an index of CYP3A activity. The 6β-OHF/F ratio decreases upon inhibition by drugs like clarithromycin, indicating its utility in monitoring CYP3A activity .

Case Studies

Oral Contraceptive Administration: In a study with healthy women, the plasma 6β-OHF/F ratio decreased significantly after starting oral contraceptives, mirroring changes in CLm(6β) values. This suggests the ratio's reliability in reflecting CYP3A activity changes due to hormonal influences .

| Subject | Day 0 6β-OHF/F Ratio | Day 21 6β-OHF/F Ratio | % Decrease in 6β-OHF/F Ratio | Day 0 CLm(6β) | Day 21 CLm(6β) | % Decrease in CLm(6β) |

|---|---|---|---|---|---|---|

| 1 | N/A | N/A | 39 | N/A | N/A | 43 |

| 2 | N/A | N/A | 49 | N/A | N/A | 54 |

| 3 | N/A | N/A | 61 | N/A | N/A | 59 |

Clarithromycin Administration: Following clarithromycin administration, the 6β-OHF/F ratio decreased rapidly, demonstrating its sensitivity to CYP3A inhibition .

Data from Healthy Participants

In a study involving 39 healthy participants, the plasma 6β-OHF/F ratio ranged from 0.00565 to 0.01556 .

Additional Findings

Correlation with CLm(6β): A study showed a good correlation (r = 0.9053) between the plasma 6β-OHF/F ratio and CLm(6β), further supporting its use as an indicator of CYP3A activity .

Itraconazole Inhibition: In vivo studies of itraconazole, an inhibitor of CYP3A4, showed a significant decrease in 6β-hydroxycortisol and 6β-hydroxycortisone formation .

Recombinant Enzymes: 6β-hydroxylation of cortisol was observed with recombinant CYP2B6, while 6β-hydroxylation of cortisone was detected with CYP2D6 but not with CYP2B6, CYP2C19, or CYP2C9 .

Method Validation

Mechanism of Action

6b-Hydroxycortisol exerts its effects primarily through its role in cortisol metabolism. The enzyme CYP3A4 catalyzes the hydroxylation of cortisol to form this compound, which is then excreted in urine. This process helps regulate cortisol levels in the body and is influenced by drugs that induce or inhibit CYP3A4 activity . The compound also interacts with renal organic anion transporters, such as OAT3, which play a role in its excretion .

Comparison with Similar Compounds

Comparison with Similar Compounds

6β-Hydroxycortisone

- Metabolic Pathway : Like 6β-OHF, 6β-hydroxycortisone is a cortisol metabolite but is derived from cortisone via CYP3A4 .

- Biomarker Utility : Both compounds have been evaluated as combined probes for CYP3A inhibition. However, 6β-hydroxycortisone exhibits lower sensitivity to CYP3A4 modulation compared to 6β-OHF, making the latter a more robust marker .

- Analytical Challenges : Quantification requires advanced techniques like LC-MS/MS due to low plasma concentrations, similar to 6β-OHF .

4β-Hydroxycholesterol

- Origin : A cholesterol metabolite generated by CYP3A4/5, used as a plasma biomarker for CYP3A induction .

- Advantages : Longer half-life (~17 days) allows detection of prolonged enzyme induction, unlike 6β-OHF, which reflects acute changes .

- Limitations : Less responsive to CYP3A inhibition and influenced by dietary cholesterol, reducing specificity compared to 6β-OHF .

Midazolam

- Probe Drug : A gold-standard CYP3A substrate metabolized to 1′-hydroxymidazolam .

- Comparison: Sensitivity: Midazolam clearance strongly correlates with hepatic CYP3A activity, whereas the 6β-OHF/cortisol ratio shows inconsistent correlations . Practicality: Midazolam requires intravenous administration, while 6β-OHF offers non-invasive urinary measurement .

6β-Hydroxytestosterone

- Metabolism : Testosterone metabolite via CYP3A4, used to assess androgen-related CYP3A activity .

- Specificity : Less studied than 6β-OHF but shares similar limitations in interindividual variability .

Data Tables

Table 1: Key Biomarkers for CYP3A Activity

| Compound | Metabolic Enzyme | Matrix | Half-Life | Strengths | Limitations |

|---|---|---|---|---|---|

| 6β-Hydroxycortisol | CYP3A4 | Urine/Plasma | Hours | Non-invasive, reflects acute changes | High variability, diurnal influence |

| 4β-Hydroxycholesterol | CYP3A4 | Plasma | ~17 days | Detects chronic induction | Insensitive to inhibition |

| Midazolam | CYP3A4 | Plasma | 1–4 hrs | Gold-standard for hepatic CYP3A | Requires IV administration |

| 6β-Hydroxycortisone | CYP3A4 | Urine/Plasma | Hours | Complementary to 6β-OHF | Lower sensitivity to modulation |

Table 2: Analytical Methods Comparison

Research Findings and Controversies

- Conflicting Evidence :

- Clinical Relevance :

Q & A

Q. How can researchers differentiate assay-related artifacts from true biological variability in 6β-Hydroxycortisol studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.